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Executive Summary

The paradigm of topical drug development in dermatology is evolving, with a growing emphasis
on maximizing local efficacy while minimizing systemic side effects. The "soft drug" concept,
which involves designing topically active agents that are rapidly metabolized into inactive forms
upon entering systemic circulation, represents a significant advancement in this area. This
technical guide provides an in-depth analysis of CEE321, a discontinued pan-Janus kinase
(JAK) inhibitor, as a case study for the application of the soft drug principle in treating
inflammatory skin conditions like atopic dermatitis. We will explore its mechanism of action,
preclinical data, and the outcomes of its clinical development, offering valuable insights for
researchers and drug developers in the field.

Introduction: The "Soft Drug" Revolution in
Dermatology

Topical therapies are the cornerstone of dermatological treatment. However, the potential for
systemic absorption and subsequent adverse effects remains a significant concern, particularly
with potent molecules like corticosteroids and immunomodulators. The "soft drug" approach
addresses this challenge by designing therapeutic agents that are pharmacologically active at
the site of application but are readily metabolized to inactive derivatives upon systemic
absorption.[1][2][3][4] This strategy aims to enhance the therapeutic index of topical treatments
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by localizing their activity and reducing the risk of systemic toxicity.[1][2] This is particularly
relevant for chronic inflammatory dermatoses where long-term treatment is often necessary.

CEE321, a pan-JAK inhibitor, was developed by Novartis as a topical soft drug for the
treatment of atopic dermatitis.[5][6][7] The rationale behind its development was to leverage the
therapeutic benefits of JAK inhibition on the inflammatory processes in the skin while mitigating
the systemic side effects associated with oral JAK inhibitors.[5][6][7]

CEE321: A Pan-JAK Inhibitor "Soft Drug"

CEE321 was designed as a potent inhibitor of the Janus kinase family of enzymes (JAK1,
JAK2, JAK3, and TYK2).[5][7] These enzymes are critical components of the JAK-STAT
signaling pathway, which plays a pivotal role in the inflammatory cascade characteristic of
atopic dermatitis.[5][6][7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade for numerous cytokines and growth factors
involved in immunity and inflammation. In atopic dermatitis, cytokines such as IL-4, IL-13, IL-
31, and IFN-y utilize this pathway to exert their pro-inflammatory effects. The binding of these
cytokines to their receptors on immune cells and keratinocytes leads to the activation of
associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of
Transcription) proteins, which dimerize and translocate to the nucleus to regulate the
transcription of genes involved in inflammation, immune response, and skin barrier function.

By inhibiting all four JAK isoforms, CEE321 was intended to broadly suppress the signaling of
multiple pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic
dermatitis.
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Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of
CEE321.

Quantitative Data Summary

The following tables summarize the available quantitative data for CEE321 from preclinical
studies.

In Vitro Potency

CEE321 demonstrated potent pan-JAK inhibition in enzymatic assays.

Target IC50 (nM)
JAK1 50
JAK?2 48
JAK3 59
TYK2 48

Table 1: In vitro inhibitory activity of CEE321 against JAK kinases.
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Preclinical Pharmacokinetics

A key feature of CEE321's design as a soft drug was its pharmacokinetic profile, characterized
by high local concentration in the skin and low systemic exposure.

Parameter Result

Skin-to-Blood Concentration Ratio (Minipig ) ) ]
>25,000-fold higher in skin
model)

Table 2: Preclinical pharmacokinetic data for CEE321.[6]

Experimental Protocols

Detailed experimental protocols for the studies on CEE321 are not fully available in the public
domain. However, based on standard methodologies in the field, the following sections outline
the likely experimental designs.

JAK Kinase Inhibition Assay (Hypothetical Protocol)

The in vitro potency of CEE321 against the four JAK isoforms was likely determined using a
biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEE321 for JAK1,
JAK2, JAK3, and TYK2.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable
peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) are prepared in an
appropriate assay buffer.

o Compound Dilution: CEE321 is serially diluted to a range of concentrations.

o Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the
various concentrations of CEE321.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36657024/
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

+ Detection: The phosphorylation of the substrate is quantified. This can be achieved through
various methods, such as radiometric assays (measuring the incorporation of 32P-labeled
ATP) or fluorescence-based assays (e.g., using a phosphotyrosine-specific antibody).

+ Data Analysis: The percentage of inhibition at each CEE321 concentration is calculated
relative to a control without the inhibitor. The IC50 value is then determined by fitting the data

to a dose-response curve.

Prepare Reagents
(JAK Enzyme, Substrate, ATP, CEE321 dilutions)

Incubate Components

Detect Substrate
Phosphorylation

Data Analysis
(Calculate % Inhibition, Determine IC50)
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Figure 2: A representative workflow for a JAK kinase inhibition assay.

Ex Vivo Human Skin Model (Hypothetical Protocol)

To assess the activity of CEE321 in a more physiologically relevant system, an ex vivo human
skin model was likely employed.

Objective: To evaluate the ability of topically applied CEE321 to inhibit inflammatory responses
in human skin.

Methodology:

e Skin Procurement and Culture: Full-thickness human skin explants are obtained from
cosmetic surgeries and cultured at the air-liquid interface.

 Inflammatory Stimulation: The skin explants are treated with a cytokine cocktail (e.g., IL-4
and IL-13) to induce an atopic dermatitis-like inflammatory phenotype.

» Topical Application of CEE321: A formulation of CEE321 is applied topically to the surface of
the skin explants.

o Endpoint Analysis: After a defined incubation period, the skin tissue is harvested for analysis.
This may include:

o Gene Expression Analysis: Measurement of mMRNA levels of inflammatory markers (e.g.,
chemokines, cytokines) by quantitative PCR.

o Protein Analysis: Quantification of secreted inflammatory proteins in the culture medium by
ELISA or multiplex assays.

o Immunohistochemistry: Staining of skin sections to visualize the infiltration of immune cells
and the expression of inflammatory mediators.

o Data Analysis: The effects of CEE321 treatment are compared to vehicle-treated and
unstimulated controls.
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Clinical Development and Discontinuation

A Phase 1 clinical trial (NCT04612062) was initiated to evaluate the safety, tolerability, and
pharmacokinetics of CEE321 in healthy volunteers and patients with atopic dermatitis.
However, in early 2022, Novartis announced the discontinuation of the CEE321 development
program.[6] The decision was based on an unfavorable benefit-risk profile that emerged from
the early clinical data.[6] The specific details of the adverse events or lack of efficacy that led to
this decision have not been publicly disclosed.

Conclusion and Future Perspectives

The case of CEE321 provides a valuable, albeit cautionary, tale in the development of topical
soft drugs. While the preclinical data for CEE321 were promising, demonstrating potent pan-
JAK inhibition and a favorable pharmacokinetic profile consistent with the soft drug concept,
the unfavorable outcome in the early-stage clinical trial underscores the challenges of
translating preclinical findings to human subjects.

Despite the discontinuation of CEE321, the "soft drug" approach remains a highly promising
strategy in dermatology. The lessons learned from the development of CEE321 can inform the
design of future topical therapies with improved safety and efficacy profiles. Further research
into the metabolic pathways in the skin and the factors influencing the benefit-risk profile of
topical immunomodulators will be crucial for the successful development of the next generation
of dermatological treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch
into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

e 2. bpsbioscience.com [bpsbioscience.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36657024/
https://pubmed.ncbi.nlm.nih.gov/36657024/
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-body
https://www.benchchem.com/product/b11935755?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10258901/
https://bpsbioscience.com/media/wysiwyg/Kinases/79521_4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Safety of upadacitinib in atopic dermatitis in randomized clinical trials across 6 years -
PubMed [pubmed.nchbi.nlm.nih.gov]

» 4. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis:
Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]

» 6. Discovery and Characterization of the Topical Soft JAK Inhibitor CEE321 for Atopic
Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

» 7. Discovery and Characterization of the Topical Soft JAK Inhibitor CEE321 for Atopic
Dermatitis. - OAK Open Access Archive [oak.novartis.com]

 To cite this document: BenchChem. [The "Soft Drug" Concept in Dermatology: A Technical
Guide to CEE321]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11935755#the-concept-of-soft-drugs-in-dermatology-
and-cee321]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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